molecular formula C10H22O4S2 B103252 1,2-Bis(butylsulfonyl)ethane CAS No. 16823-95-3

1,2-Bis(butylsulfonyl)ethane

Cat. No. B103252
CAS RN: 16823-95-3
M. Wt: 270.4 g/mol
InChI Key: MYGXWCOFMXCNRN-UHFFFAOYSA-N
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Description

1,2-Bis(butylsulfonyl)ethane, commonly known as BBSE, is a chemical compound that belongs to the family of sulfonyl compounds. It is a colorless liquid that is widely used in the field of organic synthesis and medicinal chemistry due to its unique properties. BBSE is known for its ability to act as a sulfone donor and is used in the synthesis of various organic compounds.

Mechanism Of Action

BBSE acts as a sulfone donor and is involved in various chemical reactions. It is known to undergo nucleophilic substitution reactions, where the sulfone group is replaced by a nucleophile. BBSE is also known to undergo oxidative cleavage reactions, where the sulfone group is cleaved to form a sulfoxide and a sulfonic acid.

Biochemical And Physiological Effects

BBSE has been shown to have various biochemical and physiological effects. It has been shown to exhibit antitumor activity and is used in the synthesis of various antitumor agents. BBSE has also been shown to exhibit anti-inflammatory activity and is used in the synthesis of various anti-inflammatory agents.

Advantages And Limitations For Lab Experiments

BBSE has several advantages in lab experiments. It is a colorless liquid that is easy to handle and store. It is also readily available and relatively inexpensive. However, BBSE has certain limitations. It is a highly reactive compound and requires careful handling. It is also known to be toxic and should be handled with care.

Future Directions

There are several future directions for research on BBSE. One area of research is the development of new synthetic methods for the preparation of BBSE. Another area of research is the development of new pharmaceuticals using BBSE as a starting material. Additionally, research can be focused on the investigation of the mechanism of action of BBSE and its biochemical and physiological effects. Finally, research can be focused on the development of new applications for BBSE in various fields such as materials science and catalysis.
Conclusion:
In conclusion, BBSE is a unique chemical compound that has several applications in the field of organic synthesis and medicinal chemistry. It is widely used as a sulfone donor and is involved in various chemical reactions. BBSE has several advantages in lab experiments but also has certain limitations. There are several future directions for research on BBSE, including the development of new synthetic methods, the investigation of its mechanism of action, and the development of new applications.

Synthesis Methods

BBSE can be synthesized using a simple and efficient method. The most common method of synthesis involves the reaction of butylsulfonyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction takes place under mild conditions and yields BBSE as a colorless liquid.

Scientific Research Applications

BBSE has been widely used in scientific research due to its unique properties. It is commonly used as a sulfone donor in organic synthesis and is used in the synthesis of various organic compounds such as sulfonamides, sulfones, and sulfoxides. BBSE is also used in the synthesis of various pharmaceuticals such as antitumor agents, antibiotics, and anti-inflammatory agents.

properties

CAS RN

16823-95-3

Product Name

1,2-Bis(butylsulfonyl)ethane

Molecular Formula

C10H22O4S2

Molecular Weight

270.4 g/mol

IUPAC Name

1-(2-butylsulfonylethylsulfonyl)butane

InChI

InChI=1S/C10H22O4S2/c1-3-5-7-15(11,12)9-10-16(13,14)8-6-4-2/h3-10H2,1-2H3

InChI Key

MYGXWCOFMXCNRN-UHFFFAOYSA-N

SMILES

CCCCS(=O)(=O)CCS(=O)(=O)CCCC

Canonical SMILES

CCCCS(=O)(=O)CCS(=O)(=O)CCCC

synonyms

1,2-Bis(butylsulfonyl)ethane

Origin of Product

United States

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